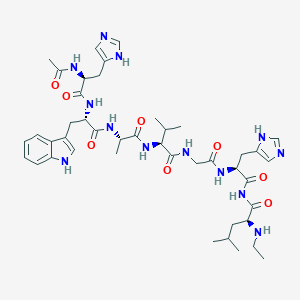
2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those substituted with bromomethyl and trifluoromethyl groups, typically involves reactions of corresponding thiols, amines, or anilides with suitable halogenating agents or via cyclization reactions. For instance, one-pot reactions have been developed to synthesize benzothiazole derivatives efficiently, utilizing trifluoroacetic acid and difluoroacetic acid with aminobenzenethiols, followed by bromination processes to introduce the bromomethyl group (Feng-Yan Ge et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of benzothiazole derivatives, including 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole, often involves spectroscopic techniques such as NMR, IR, and X-ray crystallography. These methods provide insights into the arrangement of atoms, bond lengths, angles, and overall molecular geometry. Studies such as those by Aydın et al. (2002) have used single-crystal X-ray analysis to elucidate the structure of closely related benzothiazole compounds, highlighting the planarity and substituent effects on the benzothiazole ring system (A. Aydın et al., 2002).
Chemical Reactions and Properties
Benzothiazole derivatives undergo a variety of chemical reactions, including halogenation, arylation, and coupling reactions, which allow for the introduction of different functional groups into the molecule. The presence of the bromomethyl and trifluoromethyl groups on the benzothiazole ring significantly influences its reactivity and interaction with other chemicals. For example, elemental sulfur-promoted synthesis techniques have been developed for introducing trifluoroethyl groups to benzothiazoles, demonstrating the compound's versatility in synthetic chemistry (Zhengyu Li et al., 2019).
Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazoles are highlighted for their extensive pharmaceutical applications, possessing a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Importantly, 2-arylbenzothiazoles are identified as potential antitumor agents, with some compounds already in clinical use for treating various diseases. This underscores the versatility and the significant role of the benzothiazole nucleus in drug discovery and development, especially in cancer therapy (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).
Chemistry and Properties
The review of the chemistry and properties of benzothiazole derivatives, including their preparation, protonated/deprotonated forms, and complex compounds, provides insights into the structural versatility and the potential for new investigations into unknown analogues. This indicates areas for further scientific exploration in creating new chemical entities (Boča, Jameson, & Linert, 2011).
Structural Modifications for Chemotherapeutic Applications
Recent advances in the structural modifications of benzothiazole derivatives for potential chemotherapeutic applications are extensively reviewed. The focus is on the development of benzothiazoles and their conjugates as new antitumor agents, highlighting the promising biological profiles, synthetic accessibility, and the need for further exploration of their therapeutic potential, including detailed toxicity characterization for safe clinical use (Ahmed et al., 2012).
Medicinal Chemistry Importance
Benzothiazole derivatives are emphasized for their minimal toxic effects and enhanced activities, making the benzothiazole scaffold a key moiety in medicinal chemistry. These compounds exhibit a wide range of pharmacological activities, contributing to their rapid development and interest in medicinal applications (Bhat & Belagali, 2020).
Antimicrobial and Antiviral Agents
The antimicrobial and antiviral capabilities of benzothiazole derivatives are critically reviewed, highlighting their broad therapeutic potential against a range of pathogens. This underlines the importance of benzothiazole derivatives in addressing global health concerns, including multi-drug resistant pathogens and emerging viral diseases (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various products , suggesting that they may interact with a wide range of biological targets.
Mode of Action
It’s known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They often participate in reactions involving carbon-centered radical intermediates .
Biochemical Pathways
Trifluoromethyl groups are known to influence a variety of metabolic pathways, given their prevalence in pharmaceuticals and agrochemicals .
Result of Action
Compounds with similar structures have been used in the synthesis of various products , suggesting that they may have diverse effects at the molecular and cellular level.
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would largely depend on its reactivity and the specific context in which it’s being used. As a benzothiazole derivative with halogenated alkyl groups, it could potentially be used as an intermediate in the synthesis of various other compounds .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole plays a significant role in biochemical reactions. It has been found to interact with carbon-centered radical intermediates
Cellular Effects
Compounds with trifluoromethyl groups have been shown to play important roles in various cellular processes
Molecular Mechanism
It is known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates
properties
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAVZYOLZWNIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560587 | |
| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123895-42-1 | |
| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)






![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)




